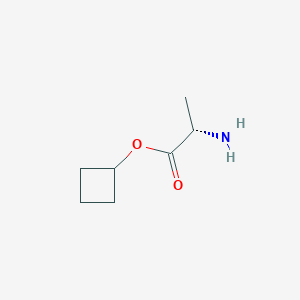
L-Alanine, cyclobutyl ester (9CI)
Overview
Description
L-Alanine, cyclobutyl ester (9CI): is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol It is an ester derivative of L-Alanine, where the carboxyl group is esterified with cyclobutanol
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Alanine, cyclobutyl ester can be synthesized through the esterification reaction between L-Alanine and cyclobutanol. The reaction typically involves heating the carboxylic acid (L-Alanine) with the alcohol (cyclobutanol) in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is reversible and produces water as a byproduct.
Industrial Production Methods: Industrial production of esters like L-Alanine, cyclobutyl ester often involves continuous esterification processes where the reactants are continuously fed into a reactor, and the ester product is continuously removed. This method increases efficiency and yield by shifting the equilibrium towards the ester product.
Chemical Reactions Analysis
Types of Reactions: L-Alanine, cyclobutyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to L-Alanine and cyclobutanol.
Oxidation and Reduction: The ester group can be involved in oxidation-reduction reactions, although these are less common for esters compared to other functional groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: L-Alanine and cyclobutanol.
Oxidation: Depending on the conditions, the ester group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Scientific Research Applications
Chemistry: L-Alanine, cyclobutyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: In biological research, esters of amino acids like L-Alanine, cyclobutyl ester are studied for their potential roles in metabolic pathways and as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, L-Alanine, cyclobutyl ester can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ester group makes it a versatile intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of L-Alanine, cyclobutyl ester involves its participation in metabolic pathways where it can be hydrolyzed to release L-Alanine and cyclobutanol. L-Alanine is a non-essential amino acid involved in sugar and acid metabolism, increasing immunity, and providing energy for muscle tissue, brain, and the central nervous system . The ester itself may also interact with specific enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
L-Alanine, methyl ester: Another ester derivative of L-Alanine, where the carboxyl group is esterified with methanol.
L-Alanine, ethyl ester: Similar to the methyl ester but with ethanol as the alcohol component.
L-Alanine, butyl ester: An ester of L-Alanine with butanol.
Uniqueness: L-Alanine, cyclobutyl ester is unique due to the presence of the cyclobutyl group, which imparts different steric and electronic properties compared to linear or branched alkyl esters. This can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
cyclobutyl (2S)-2-aminopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(8)7(9)10-6-3-2-4-6/h5-6H,2-4,8H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEMEYWHDTVJBL-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310577 | |
| Record name | L-Alanine, cyclobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261909-84-6 | |
| Record name | L-Alanine, cyclobutyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261909-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanine, cyclobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


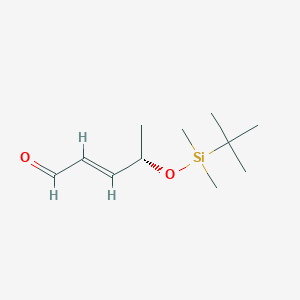
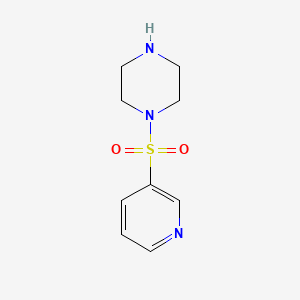
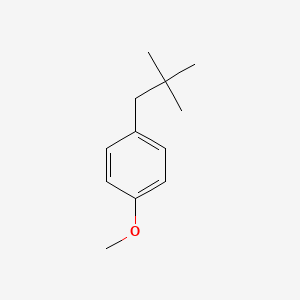

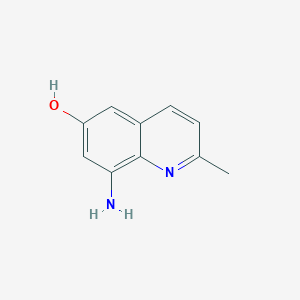
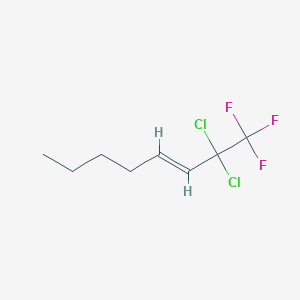
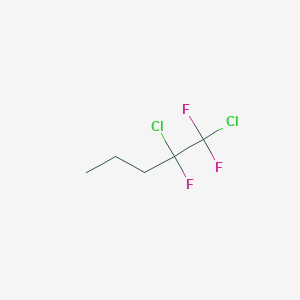
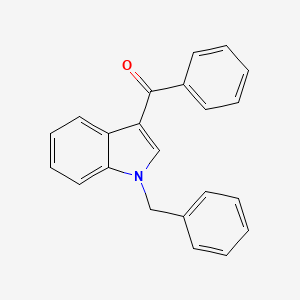
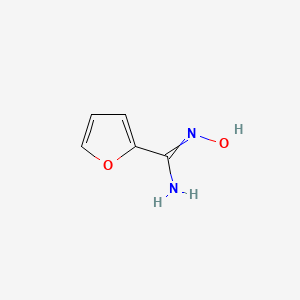
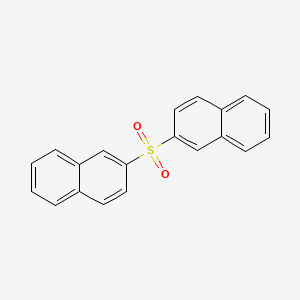
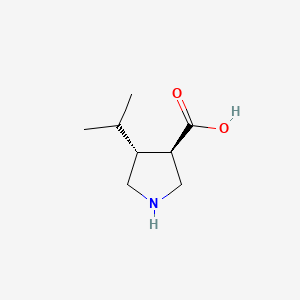
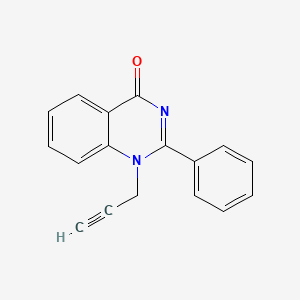
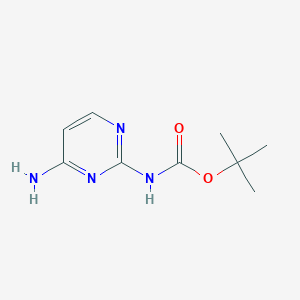
![1-N-[3-(1H-imidazol-1-yl)propyl]benzene-1,2-diamine](/img/structure/B3255990.png)
